molecular formula C14H15NO3 B187720 Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate CAS No. 53164-33-3

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

Cat. No. B187720
CAS RN: 53164-33-3
M. Wt: 245.27 g/mol
InChI Key: OEUFVSIWKSCSMJ-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO3 . It is a solid at room temperature and is typically stored in a dry environment .


Molecular Structure Analysis

The molecular structure of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is characterized by a quinoline core, which is a nitrogen-based heterocyclic aromatic compound . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline and its derivatives are known to undergo various chemical reactions. For instance, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .

Scientific Research Applications

Antioxidant Applications

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, due to its structural similarity to known antioxidants such as ethoxyquin, may have potential applications in preserving the quality of various products, particularly in the food industry. Ethoxyquin, for example, is utilized to prevent the oxidation of fats and oils in animal feeds, ensuring the retention of nutritional value and preventing rancidity. This antioxidant property could be extrapolated to ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, suggesting its use in similar contexts to protect against oxidation (de Koning, 2002).

Medicinal Chemistry and Drug Development

The scaffold of 8-hydroxyquinoline, to which ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate is related, has garnered attention in medicinal chemistry for its diverse biological activities. These activities include potential therapeutic applications in cancer, HIV, and neurodegenerative disorders due to its metal chelation properties. The ability to modify the 8-hydroxyquinoline scaffold has led to the development of a broad spectrum of drug molecules, indicating that ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate could serve as a precursor or lead compound in the synthesis of new drugs targeting a wide array of diseases (Gupta, Luxami, & Paul, 2021).

Analytical and Biochemical Research

In the realm of analytical chemistry, quinoline derivatives are often used as fluorescent markers or probes due to their photophysical properties. The unique chemical structure of ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate may offer advantages in fluorescence-based assays, sensors, and imaging techniques, facilitating the study of biological processes, environmental monitoring, and chemical analysis. This application is supported by the broader use of hydroxyquinoline derivatives in detecting metal ions and their role in studying oxidative stress and antioxidant capacity in biological systems (Munteanu & Apetrei, 2021).

Organic Electronics and Photonics

Quinoline derivatives have also found applications in organic electronics and photonics, including organic light-emitting diodes (OLEDs). The electronic properties of these compounds, such as charge transport and photoluminescence, make them suitable for use in the development of OLED materials. Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate could potentially be utilized in the design and synthesis of novel organic semiconductors, contributing to advancements in the field of flexible displays, lighting, and photovoltaic devices (Squeo & Pasini, 2020).

Safety And Hazards

The safety information available indicates that Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

properties

IUPAC Name

ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUFVSIWKSCSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351571
Record name ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate

CAS RN

53164-33-3
Record name ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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